molecular formula C16H19NO2 B1595183 Phenethylamine, 4-(benzyloxy)-3-methoxy- CAS No. 22231-61-4

Phenethylamine, 4-(benzyloxy)-3-methoxy-

Cat. No.: B1595183
CAS No.: 22231-61-4
M. Wt: 257.33 g/mol
InChI Key: GLMWLELOJCRYRI-UHFFFAOYSA-N
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Description

Phenethylamine, 4-(benzyloxy)-3-methoxy- (IUPAC: 2-(4-(benzyloxy)-3-methoxyphenyl)ethanamine), is a substituted phenethylamine derivative characterized by a benzyloxy group at the 4-position and a methoxy group at the 3-position of the aromatic ring. The compound’s hydrochloride salt form (e.g., 3-methoxy-4-(benzyloxy)phenethylamine hydrochloride) is commonly used in synthetic chemistry and biochemical assays due to enhanced stability .

Biological Activity

Introduction

Phenethylamine, 4-(benzyloxy)-3-methoxy- (C16H19NO2), is a compound that has garnered attention for its potential biological activities, particularly in the context of enzyme inhibition and neuropharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Enzyme Inhibition

Phenethylamine derivatives are known to interact with various enzymes, particularly monoamine oxidases (MAO A and B). These enzymes play a crucial role in the metabolism of neurotransmitters such as serotonin, dopamine, and norepinephrine.

  • MAO A and MAO B Activity : Studies have shown that the compound exhibits varying degrees of inhibition on these enzymes. For instance, while MAO A has a higher affinity for substrates like phenylethylamine, MAO B demonstrates significant activity towards benzylamine .

Biochemical Pathways

The interaction of Phenethylamine, 4-(benzyloxy)-3-methoxy- with MAOs leads to altered levels of neurotransmitters in the synaptic cleft, potentially influencing mood and behavior. This mechanism underlies its interest in neuropharmacological research.

Case Studies and Research Findings

  • Enzyme-Mediated Reactions : In laboratory settings, the compound has been tested for its ability to inhibit MAO activity. For example, a study indicated that derivatives of phenethylamines could effectively inhibit MAO A with IC50 values ranging from 49.3 μM to 91.3 μM .
  • Oxidative Stress : Another aspect investigated is the compound's role in inducing oxidative stress within cells. Higher concentrations have been associated with increased reactive oxygen species (ROS), leading to cellular damage and apoptosis .
  • Neuroprotective Effects : Conversely, some studies suggest that lower concentrations may confer neuroprotective effects by modulating antioxidant defenses via enzyme activation .

Summary of Biological Activities

Activity Effect Reference
MAO InhibitionVaries with concentration
Induction of Oxidative StressIncreased ROS production
Neuroprotective EffectsModulation of antioxidant defenses

Chemical Reactions Analysis

Reduction of Nitrostyrene Precursors

4-(Benzyloxy)-3-methoxy-β-nitrostyrene serves as the primary precursor for synthesizing this phenethylamine derivative. The reduction employs lithium aluminium hydride (LiAlH₄) under reflux conditions:

Starting MaterialReagent/ConditionsProductYieldReference
4-(Benzyloxy)-3-methoxy-β-nitrostyreneLiAlH₄, dry ether, reflux (1.5 h)4-(Benzyloxy)-3-methoxyphenethylamine80%

This reaction proceeds via nitro group reduction to a primary amine, retaining the benzyl ether and methoxy substituents .

Amide Formation and Cyclization

The amine undergoes acylation with benzoyl chloride or substituted acid chlorides to form intermediates for heterocyclic systems:

Table 1: Amide Derivatives and Cyclization Outcomes

Reaction PartnerConditionsProductApplicationYieldReference
4-Benzyloxy-3-methoxybenzoyl chlorideTHF, 0°C → RTN-(4-Benzyloxy-3-methoxyphenethyl)benzamidePrecursor for Bischler-Napieralski cyclization85%
Phthalic anhydride100–150°C, 1 hN-PhenethylphthalimideCyclization to isoindolo[1,2-a]isoquinolinones90%

Cyclization of the phthalimide derivative with NaBH₄ in dioxane-MeOH yields 3-hydroxyisoindolin-1-ones, which are further treated with HCl to form tetrahydroisoquinoline derivatives .

Bischler-Napieralski Cyclization

This reaction is critical for constructing isoquinoline cores in alkaloid synthesis:

SubstrateReagentsProductKey FindingsYieldReference
N-Formyl-4-(benzyloxy)-3-methoxyphenethylaminePOCl₃, reflux6,7-Dimethoxy-1-benzylisoquinolineIntermediate for tubocurarine synthesis34% (over 7 steps)

The cyclization proceeds via intramolecular electrophilic aromatic substitution, forming the isoquinoline ring system .

Table 2: Key Alkaloid Derivatives

Target CompoundSynthetic RouteBiological ActivityReference
TubocurarineUllmann coupling → MacrocyclizationNeuromuscular blocking agent
(S)-N-Benzyl-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamideReductive amination → Chiral resolutionMAO/ChE inhibition (neurodegenerative diseases)
2-Pyrazoline derivativesMicrowave-assisted sulfonylationAntidepressant/anti-anxiety activity

For example, coupling with iodophenylacetamide via Ullmann condensation forms diphenyl ether intermediates en route to tubocurarine .

Stability and Functional Group Reactivity

  • Benzyl Ether Cleavage : The benzyloxy group is susceptible to hydrogenolysis (H₂/Pd-C) or acidic hydrolysis (HI/AcOH), enabling selective deprotection .

  • Methoxy Group Stability : Resistant to common reducing agents but can be demethylated with BBr₃ for phenolic derivatives .

Q & A

Basic Research Questions

Q. How can the structure of 4-(benzyloxy)-3-methoxyphenethylamine be confirmed using spectroscopic methods?

  • Methodological Answer : Structural confirmation requires a combination of NMR (¹H and ¹³C), FT-IR, and high-resolution mass spectrometry (HRMS). For instance:

  • ¹H NMR : Benzyloxy protons (δ ~4.9–5.1 ppm as a singlet), methoxy protons (δ ~3.8–3.9 ppm), and aromatic protons (δ ~6.5–7.5 ppm split into specific coupling patterns).
  • FT-IR : Stretching vibrations for ether (C-O-C, ~1250 cm⁻¹) and aromatic C-H (~3000 cm⁻¹).
    Cross-validation with computational simulations (e.g., DFT) enhances accuracy .

Q. What are the key safety considerations when handling 4-(benzyloxy)-3-methoxyphenethylamine in laboratory settings?

  • Methodological Answer : While specific GHS classifications are unavailable for this compound, analogous phenethylamines suggest:

  • Use PPE (gloves, lab coat, goggles) to avoid dermal/ocular exposure.
  • Conduct reactions in a fume hood due to potential volatility or dust formation.
  • Store in airtight containers away from light to prevent degradation .

Q. What synthetic routes are reported for 4-(benzyloxy)-3-methoxyphenethylamine?

  • Methodological Answer : A common approach involves:

Benzylation : Protect a hydroxyl group on 3-methoxyphenethylamine using benzyl bromide and a base (e.g., K₂CO₃) in DMF .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product.
Yield optimization requires monitoring reaction time and stoichiometry .

Advanced Research Questions

Q. How does the benzyloxy substituent influence DNA-binding affinity compared to other alkoxy groups?

  • Methodological Answer : Molecular docking studies (e.g., AutoDock Vina) reveal that the benzyloxy group enhances π-π stacking with DNA base pairs compared to smaller alkoxy groups (e.g., methoxy). For example:

  • Binding Energy : 4-(Benzyloxy)-3-methoxy derivatives show ΔG = -8.2 kcal/mol vs. -7.1 kcal/mol for 4-methoxy analogs .
  • SAR Insight : Bulkier substituents improve intercalation but may reduce solubility .

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., pH, ionic strength). To address this:

Reproducibility Checks : Replicate assays under standardized conditions (e.g., PBS buffer, 37°C).

Control Experiments : Compare with reference compounds (e.g., ethidium bromide for DNA-binding studies).

Meta-Analysis : Cross-reference datasets from multiple studies to identify outliers .

Q. How can computational modeling guide the design of derivatives with enhanced selectivity for target receptors?

  • Methodological Answer :

  • Docking Simulations : Use Schrödinger Suite or MOE to predict binding modes to receptors (e.g., serotonin receptors).
  • ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, blood-brain barrier penetration).
  • Example : Introducing electron-withdrawing groups (e.g., -CF₃) at the 4-position may improve receptor affinity .

Q. What chromatographic techniques optimize purity assessment of 4-(benzyloxy)-3-methoxyphenethylamine?

  • Methodological Answer :

  • HPLC : C18 column, gradient elution (acetonitrile/water + 0.1% TFA), UV detection at 254 nm.
  • GC-MS : Derivatize with BSTFA to improve volatility. Monitor for byproducts (e.g., dealkylated amines).
  • Validation : Compare retention times with synthetic standards .

Comparison with Similar Compounds

Structural Features

The compound’s substitution pattern distinguishes it from related phenethylamines:

  • 4-(Benzyloxy)-3-methoxy-β-nitrostyrene (C₁₆H₁₅NO₄): Incorporates a nitro group on the styrene backbone, altering electronic properties and reactivity compared to the primary amine in the target compound .
  • 4-(Trifluoromethyl)phenethylamine: Substitution with a trifluoromethyl group at the 4-position significantly reduces enzymatic reactivity (e.g., with dopamine monooxygenase) compared to benzyloxy/methoxy substituents .
  • 4-(Hexyloxy/heptyloxy)benzenamine : Alkoxy chains instead of benzyloxy groups reduce steric hindrance and increase lipophilicity, impacting membrane permeability .

Table 1: Structural Comparison

Compound Substituents (Position) Key Functional Groups Molecular Weight (g/mol)
Target Compound 4-(Benzyloxy), 3-methoxy Primary amine 285.29 (hydrochloride)
4-Benzyloxy-3-methoxy-β-nitrostyrene 4-(Benzyloxy), 3-methoxy, β-nitro Nitrostyrene 285.29
4-(Trifluoromethyl)phenethylamine 4-(Trifluoromethyl) Primary amine 189.16

DNA Interactions

  • Barbituric Acid Derivatives : Compounds with 4-(benzyloxy)benzaldehyde show superior DNA binding compared to 4-(benzyloxy)-3-methoxybenzaldehyde derivatives, suggesting the 3-methoxy group may sterically hinder interactions .
  • Chalcone Derivatives : The 4-(benzyloxy)-3-methoxyphenyl moiety enhances acetylcholinesterase inhibition, with derivatives like 3k exhibiting IC₅₀ values < 10 µM .

Enzymatic Reactivity

  • Dopamine Monooxygenase: The target compound’s benzyloxy/methoxy groups likely facilitate substrate recognition, contrasting with 4-(trifluoromethyl)phenethylamine, which reduces enzymatic efficiency by >1,000-fold .
  • Acetylcholinesterase : Methoxy and benzyloxy groups in chalcone derivatives enhance hydrophobic interactions with the enzyme’s active site .

Preparation Methods

Catalytic Reduction of β-Nitrostyrene Derivatives

One of the most established methods for synthesizing substituted phenethylamines, including 4-(benzyloxy)-3-methoxy-phenethylamine, is the catalytic hydrogenation of β-nitrostyrene derivatives. This approach involves:

  • Starting Material: β-nitrostyrene derivatives bearing the 4-(benzyloxy)-3-methoxy substitution pattern.
  • Reaction Conditions: Catalytic reduction using hydrogen gas in an alcoholic solvent containing an inorganic mineral acid.
  • Advantages: The reaction proceeds at room temperature or below, under normal pressure, requiring no special equipment. This method yields the target phenethylamine with high purity after simple solvent and catalyst removal.
  • Mechanistic Insight: The nitro group is reduced to an amine, converting the β-nitrostyrene into the corresponding phenethylamine.
  • Yields and Selectivity: High yields have been reported with a mixture of cis and trans isomers obtained.

Table 1. Catalytic Reduction Parameters for β-Nitrostyrene Derivatives

Parameter Details
Catalyst Hydrogenation catalyst (e.g., Pd/C)
Solvent Alcoholic solvent (e.g., ethanol)
Acid Additive Inorganic mineral acid
Temperature Room temperature or below
Pressure Atmospheric pressure
Reaction Time Several hours (typically 4–6 h)
Product Purity High, post solvent and catalyst removal
Isomer Formation cis/trans mixture

Lithium Aluminium Hydride (LiAlH4) Reduction of Styrene Derivatives

An alternative preparation involves reduction of styrene derivatives bearing the 4-(benzyloxy)-3-methoxy substitution:

  • Procedure: Styrene derivative is treated with lithium aluminium hydride in tetrahydrofuran (THF) with ice bath cooling initially, followed by reflux at 100 °C for several hours.
  • Work-up: Excess hydride is decomposed by water addition; extraction with methylene dichloride, washing, drying, and solvent removal yields the phenethylamine as an oil.
  • Yield: Approximately 78% yield reported for 4-(benzyloxy)-3-methoxy-phenethylamine.
  • Physical Properties: The hydrochloride salt of the amine shows a melting point of 171–172 °C.

Borane Reduction of β-Nitrostyrene and Amide Intermediates

Borane (BH3·THF) has been used as an efficient reducing agent for β-nitrostyrene and amide intermediates to phenethylamines:

  • Advantages: More efficient than LiAlH4 in some cases, achieving full conversion under milder conditions.
  • Example: Reduction of N-methylamides to N-methylphenethylamines in 72% yield.
  • Application: Used in synthesis of N-methylated phenethylamines relevant to 4-(benzyloxy)-3-methoxy- derivatives.

Bischler-Napieralski Cyclization Route

The Bischler-Napieralski reaction is a key cyclization method used in the preparation of isoquinoline derivatives but also relevant for phenethylamine synthesis:

  • Starting Materials: Amides derived from phenylacetic acid derivatives with 4-(benzyloxy)-3-methoxy substitution.
  • Process: Cyclization under dehydrating conditions forms dihydroisoquinoline intermediates.
  • Subsequent Steps: N-methylation and reduction steps yield phenethylamine derivatives.
  • Significance: Provides a route to complex phenethylamine structures with controlled substitution patterns.

Ullmann Coupling and Nucleophilic Aromatic Substitution for Diaryl Ether Formation

Though primarily used for bisbenzyltetrahydroisoquinoline synthesis, these methods provide insight into constructing the 4-(benzyloxy) motif:

  • Ullmann Coupling: Copper-catalyzed coupling of haloacetamides and hydroxyphenethylamines to form diaryl ether bonds.
  • Nucleophilic Aromatic Substitution: Reaction of electron-rich phenols with activated aryl halides to form ether linkages.
  • Challenges: Low yields and difficult purifications have been reported, but successful diaryl ether bond formation represents a significant advancement in complex phenethylamine synthesis.

General Synthetic Procedure for Benzyloxy-Substituted Aromatics

A typical synthetic sequence for preparing benzyloxy-substituted phenethylamines involves:

  • Step 1: O-Benzylation of hydroxy-substituted aromatic precursors.
  • Step 2: Substitution reactions (e.g., bromination) to introduce leaving groups.
  • Step 3: Alkylation with arylalkyl bromides in the presence of potassium carbonate in acetonitrile under reflux.
  • Step 4: Purification by silica gel chromatography.
  • Yields: High yields (up to 89%) reported for intermediates such as 1-(benzyloxy)-3-bromobenzene.

Summary Table: Comparison of Preparation Methods

Method Key Reagents/Conditions Yield (%) Advantages Limitations
Catalytic Hydrogenation of β-Nitrostyrene β-nitrostyrene, H2, acid, alcoholic solvent High Mild conditions, high purity Requires nitrostyrene precursor
LiAlH4 Reduction of Styrene LiAlH4, THF, reflux ~78 Direct reduction Sensitive to moisture
Borane Reduction of Amides BH3·THF ~72 Efficient for N-methyl derivatives Requires careful handling
Bischler-Napieralski Cyclization Amides, dehydrating agents Moderate Builds complex skeletons Multi-step, moderate yields
Ullmann Coupling Copper catalyst, haloacetamides, phenethylamines Low Forms diaryl ether bonds Low yields, purification issues
Nucleophilic Aromatic Substitution Phenols, aryl halides Low Alternative diaryl ether formation Challenging synthesis

Properties

IUPAC Name

2-(3-methoxy-4-phenylmethoxyphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2/c1-18-16-11-13(9-10-17)7-8-15(16)19-12-14-5-3-2-4-6-14/h2-8,11H,9-10,12,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLMWLELOJCRYRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CCN)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60176775
Record name Phenethylamine, 4-(benzyloxy)-3-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60176775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22231-61-4
Record name 4-(Benzyloxy)-3-methoxyphenethylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22231-61-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenethylamine, 4-(benzyloxy)-3-methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022231614
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenethylamine, 4-(benzyloxy)-3-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60176775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Substitution of a like quantity of 4-benzyloxy-3-methoxy-β-nitrostyrene for the 3-benzyloxy-4-methoxy-β-nitrostyrene used above and substantial repetition of the foregoing procedure affords, as an oil, 4-benzyloxy-3-methoxy phenethylamine.
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Synthesis routes and methods II

Procedure details

6.78 g (178.8 mmol) of lithium aluminum hydride and 200 ml of anhydrous tetrahydrofuran were mixed and an anhydrous tetrahydrofuran solution of 17.0 g (59.6 mmol) of 1-benzyloxy-2-methoxy-4-(2-nitrovinyl)benzene was added dropwise thereto over about 90 minutes under vigorous stirring. The mixture was refluxed for 2 hours by heating, and then cooled and aqueous sodium hydroxide solution was added to the mixture. The precipitates were filtered off with celite-precoated glass filter and the solvent was distilled off from the filtrate under reduced pressure. The residue was extracted with ethyl acetate, washed with saturated brine, dried over potassium carbonate and the solvent was distilled off under reduced pressure to give 13.67 g of crude 2-(3-methoxy-4-benzyloxyphenyl)ethylamine.
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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